molecular formula C5H9N5O3S2 B587466 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid CAS No. 1391054-56-0

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid

Cat. No.: B587466
CAS No.: 1391054-56-0
M. Wt: 251.279
InChI Key: VOWJSEYJDXBICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .

Mode of Action

aureus, potentially targeting DNA gyrase .

Biochemical Pathways

Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid typically involves the following steps :

    Reduction Reaction: 2,4-dinitro-6-tert-butyl-1,3,5-triazine is reduced to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine.

    Reaction with Triaminoguanidine: The resulting 2,4,6-tri-tert-butyl-1,3,5-triazine is then reacted with triaminoguanidine to produce 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Scientific Research Applications

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid has several scientific research applications, including :

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid include :

    1,3,5-Triazin-2(1H)-one, 4,6-diamino-:

    2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol: This compound has an ethanol group instead of the ethanesulfonic acid group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows for diverse chemical interactions and applications .

Properties

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJSEYJDXBICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-56-0
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.